molecular formula C8H4ClIN2 B131391 4-Chloro-6-iodoquinazoline CAS No. 98556-31-1

4-Chloro-6-iodoquinazoline

Cat. No. B131391
Key on ui cas rn: 98556-31-1
M. Wt: 290.49 g/mol
InChI Key: BDAIUOPDSRAOKI-UHFFFAOYSA-N
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Patent
US09024024B2

Procedure details

6-Iodoquinazolin-4(3H)-one (10 g, 37 mmol) was refluxed in POCl3 (100 mL) overnight. Then POCl3 was removed in vacuo. The residue was dissolved in CH2Cl2 (500 mL). The organic phase was washed with water (100 mL) and dried (MgSO4). Then CH2Cl2 was removed in vacuo and 1404-174 was obtained (5.7 g, 53%): LC-MS: 291 [M+1]+, 1H NMR (CDCl3): δ 7.81 (d, J=9.0 Hz, 1 H), 8.21 (dd, J=9.0 Hz, J2=1.8 Hz, 1 H), 8.65 (d, J=1.8 Hz, 1 H), 9.06 (s, 1 H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][NH:6][C:5]2=O.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([I:1])[CH:3]=2)[N:8]=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
IC=1C=C2C(NC=NC2=CC1)=O
Name
Quantity
100 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then POCl3 was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2 (500 mL)
WASH
Type
WASH
Details
The organic phase was washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Then CH2Cl2 was removed in vacuo
CUSTOM
Type
CUSTOM
Details
1404-174 was obtained (5.7 g, 53%)

Outcomes

Product
Name
Type
Smiles
ClC1=NC=NC2=CC=C(C=C12)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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